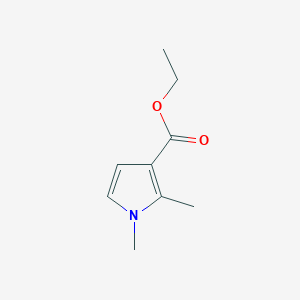![molecular formula C12H13ClN2OS B2929221 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide CAS No. 731001-91-5](/img/structure/B2929221.png)
2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide is an organic compound characterized by its unique molecular structure, consisting of a chloro group, a cyanosulfanyl group, an ethyl group, and a methyl group all attached to a phenyl ring, with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for preparing this compound involves the following steps:
Starting Material: The synthesis begins with a substituted benzene derivative, such as 4-chloro-2-ethyl-6-methylbenzoic acid.
Formation of Acyl Chloride: The benzoic acid derivative is converted to the corresponding acyl chloride using thionyl chloride under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with 4-aminothiophenol in the presence of a base (e.g., triethylamine) to form the desired acetamide compound.
Cyano Group Introduction: The nitrile group is introduced by reacting the intermediate with cyanogen bromide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis procedures. Optimizations may include continuous flow processes, improved catalyst systems, and enhanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: The compound 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide undergoes various reactions, including:
Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, forming methoxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles for Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed:
Sulfoxides and Sulfones: through oxidation.
Amines: through reduction.
Methoxy and Thiolate Derivatives: through substitution.
Scientific Research Applications
2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide finds applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules and as a building block for designing novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals targeting specific pathways or conditions.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals due to its reactivity and functional group diversity.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide exerts its effects depends on the specific application:
Molecular Targets: It can interact with various enzymes or receptors, inhibiting or activating specific biochemical pathways.
Pathways Involved: The compound may affect signaling pathways, such as those involved in inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Compared to similar compounds, 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide stands out due to its unique combination of functional groups.
Similar Compounds Include:
2-chloro-N-[4-(cyano)-2-ethyl-6-methylphenyl]acetamide: Lacks the sulfur-containing group, resulting in different reactivity and biological properties.
2-chloro-N-[4-(hydroxysulfanyl)-2-ethyl-6-methylphenyl]acetamide: Possesses a hydroxysulfanyl group, which alters its oxidation-reduction profile compared to the cyanosulfanyl variant.
N-(4-ethoxy-2-ethyl-6-methylphenyl)-2-chloroacetamide: Features an ethoxy group in place of the cyanosulfanyl group, changing its potential interactions and applications.
Properties
IUPAC Name |
[4-[(2-chloroacetyl)amino]-3-ethyl-5-methylphenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-3-9-5-10(17-7-14)4-8(2)12(9)15-11(16)6-13/h4-5H,3,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFNNHLAFCJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)SC#N)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)
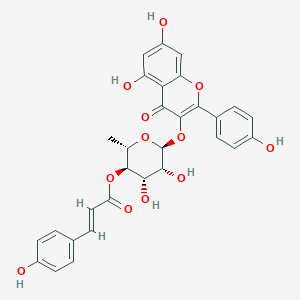
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)
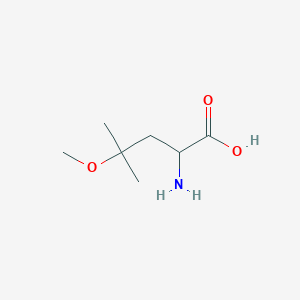

![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)
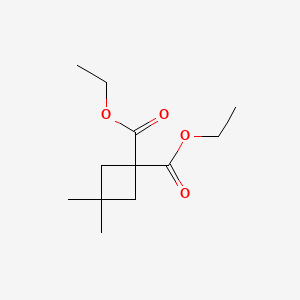
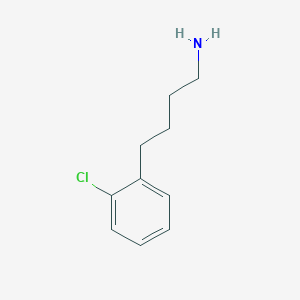

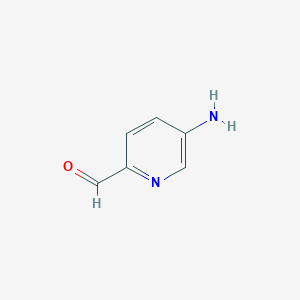
![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)
